
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is a coordination compound that features a copper(II) ion complexed with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate typically involves the reaction of copper(II) salts with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the pyridine-2,6-dicarboxylate or 2-amino-4-methylpyrimidine ligands are replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other molecules or ions, leading to the formation of larger coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, hydrazine), and various ligands (e.g., ammonia, ethylenediamine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including oxidation and coupling reactions.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used to study metal-ligand interactions and their effects on biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Copper complexes are known to exhibit antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
作用机制
The mechanism of action of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate involves its ability to coordinate with various molecules and ions. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The ligands, 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate, stabilize the copper center and modulate its reactivity. The compound’s interactions with biological targets, such as enzymes and DNA, are mediated through coordination and redox mechanisms, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Copper(II) acetate: A simple copper(II) complex with acetate ligands, used in various catalytic and synthetic applications.
Copper(II) sulfate: A widely used copper(II) salt with applications in agriculture, industry, and medicine.
Copper(II) chloride: Another common copper(II) salt with diverse applications in chemistry and industry.
Uniqueness
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is unique due to its specific ligand combination, which imparts distinct chemical and biological properties
属性
分子式 |
C12H12CuN4O5 |
|---|---|
分子量 |
355.79 g/mol |
IUPAC 名称 |
copper;4-methylpyrimidin-2-amine;pyridine-2,6-dicarboxylate;hydrate |
InChI |
InChI=1S/C7H5NO4.C5H7N3.Cu.H2O/c9-6(10)4-2-1-3-5(8-4)7(11)12;1-4-2-3-7-5(6)8-4;;/h1-3H,(H,9,10)(H,11,12);2-3H,1H3,(H2,6,7,8);;1H2/q;;+2;/p-2 |
InChI 键 |
DGAWPHOTHUZWLJ-UHFFFAOYSA-L |
规范 SMILES |
CC1=NC(=NC=C1)N.C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
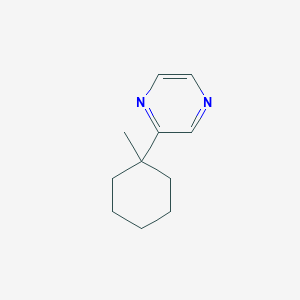


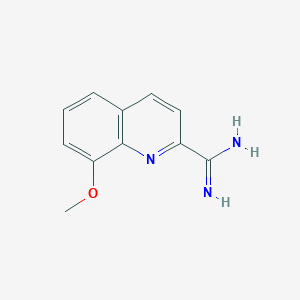
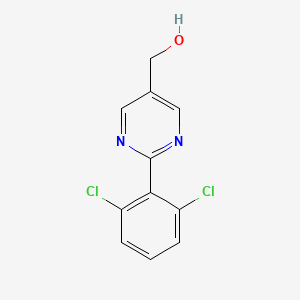
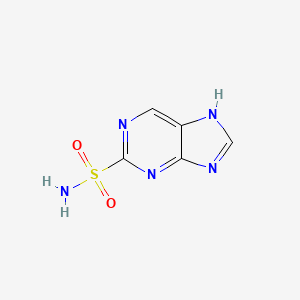

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)

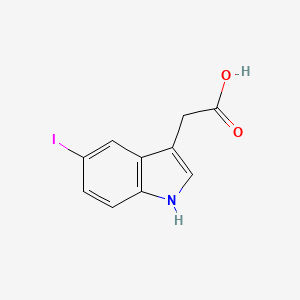

![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)

